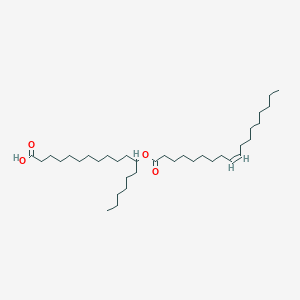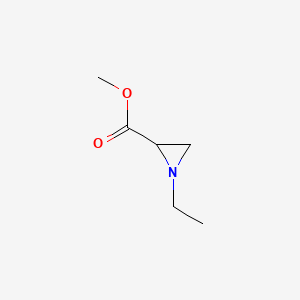![molecular formula C20H27ClN4 B593339 6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine CAS No. 1411646-44-0](/img/structure/B593339.png)
6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinacrine with an improved cell viability profile . Quinacrine is an anti-protozoal agent . The molecular formula of the compound is C20H27ClN4 and it has a molecular weight of 358.9 .
Molecular Structure Analysis
The InChI Key of the compound is AKZZUONQDIGIBX-UHFFFAOYSA-N . The InChI is InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) . The Canonical SMILES is CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl .Physical And Chemical Properties Analysis
The compound appears as a crystalline solid .Applications De Recherche Scientifique
Antileukemic Agent Synthesis
This compound serves as a key intermediate in the synthesis of imatinib , an antileukemic agent . Imatinib is used in the treatment of multiple cancers, most notably chronic myelogenous leukemia (CML). The presence of the N-methylpiperazine fragment in the compound is crucial for the pharmacological activity of imatinib.
Anti-protozoal Applications
As a derivative of quinacrine, this compound exhibits an improved cell viability profile and is used as an anti-protozoal agent . Quinacrine has been used to treat protozoal infections like malaria, and modifications to its structure can enhance its efficacy and reduce side effects.
Propriétés
IUPAC Name |
6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4/c1-24-10-12-25(13-11-24)9-8-22-20-16-4-2-3-5-18(16)23-19-14-15(21)6-7-17(19)20/h6-7,14H,2-5,8-13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZUONQDIGIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


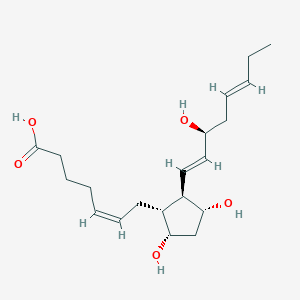
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)
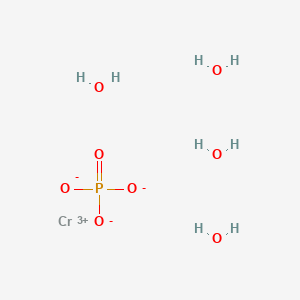
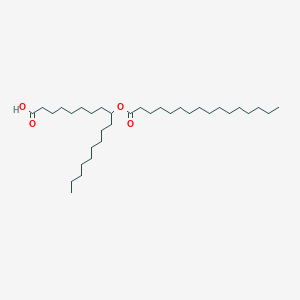
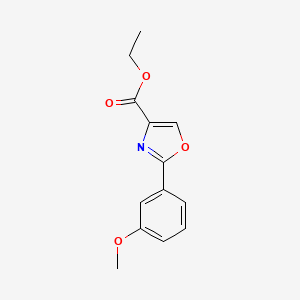
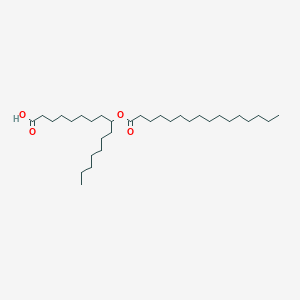
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

